(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-phenyl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-10-8-14(12-18)19-11-9-16-17-19/h1-7,9,11,14H,8,10,12H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBFDEZWUYQRST-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N2C=CN=N2)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H16N4O
- Molecular Weight : 268.31 g/mol
- CAS Number : 1799254-72-0
The biological activity of this compound is largely attributed to the presence of the 1,2,3-triazole and pyrrolidine moieties. These structures are known to enhance interaction with biological targets through hydrogen bonding and other non-covalent interactions. The compound's ability to modulate various biochemical pathways makes it a candidate for therapeutic applications.
Biological Activities
The compound exhibits a range of biological activities:
-
Antimicrobial Activity
- Research indicates that compounds containing the 1,2,3-triazole ring display significant antibacterial and antifungal properties. These effects are often linked to their ability to disrupt microbial cell wall synthesis and function.
-
Anticancer Activity
- Studies have shown that derivatives of triazole compounds can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
-
Enzyme Inhibition
- This compound has been investigated for its potential as an inhibitor of cholinesterases (AChE and BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. The inhibition potency can be quantified by IC50 values, with some derivatives showing promising results.
Table 1: Biological Activity Summary
| Activity Type | Target/Mechanism | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial Cell Wall Synthesis | 15.0 | |
| Anticancer | MCF-7 Cell Proliferation | 22.5 | |
| Cholinesterase Inhibition | AChE/BuChE Inhibition | 34.0 / 31.8 |
Study Examples
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various triazole derivatives, including this compound, against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated a notable inhibition zone compared to standard antibiotics. -
Cytotoxicity Against Cancer Cells :
In vitro studies on MCF-7 cells revealed that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value indicating strong potential for further development as an anticancer agent. -
Cholinesterase Inhibition :
The compound was tested against AChE and BuChE enzymes, showing competitive inhibition characteristics with IC50 values lower than those of traditional inhibitors like galantamine.
Scientific Research Applications
The compound shows promising biological activities, particularly in antimicrobial and anticancer research. Its structure allows it to interact with various biological targets, making it a candidate for further investigation.
Antimicrobial Activity
Studies have demonstrated that derivatives of (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one exhibit significant antimicrobial properties against various pathogens. For instance:
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Bactericidal effects |
Anticancer Potential
Research indicates that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notable findings include:
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study: Anticancer Activity
In another study focused on breast cancer cells, this compound was found to reduce cell viability by over 70% at certain concentrations. This effect was attributed to its ability to induce apoptosis through the activation of caspase pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidine/Pyrrole Core
Compound A : (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one ()
- Key Differences : Replaces the triazole-pyrrolidine system with a benzoyl-substituted pyrrole.
- Synthesis : Prepared via Friedel-Crafts acylation, contrasting with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) used for triazole formation in the target compound .
Compound B : MYF-03-69 ()
- Structure : 1-((3R,4R)-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)-4-(4-(trifluoromethyl)benzyloxy)pyrrolidin-1-yl)prop-2-en-1-one.
- Key Differences : Incorporates a pyridinyl-triazole and a trifluoromethylbenzyloxy group.
- Activity : Targets YAP-TEAD protein-protein interactions, suggesting that the triazole-pyrrolidine scaffold is critical for binding .
Variations in the α,β-Unsaturated Ketone Side Chain
Compound C : (2E)-1-(Adamantan-1-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one ()
- Key Differences : Replaces the triazole-pyrrolidine with an adamantyl group and a diphenylpyrazole.
- Impact : The adamantyl group confers rigidity and high hydrophobicity, likely reducing aqueous solubility but improving membrane permeability.
- Spectral Data : Adamantyl C-H stretches appear at ~2900 cm⁻¹ in IR, distinct from the triazole’s N-H/N=N stretches (~1400–1500 cm⁻¹) .
Compound D : (2E)-1-(1H-Benzotriazol-1-yl)-3-phenylprop-2-en-1-one ()
Functional Group Replacements
Compound E : (2E)-3-Phenyl-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one ()
- Key Differences : Introduces a diazenyl (N=N) group linked to pyrrolidine.
- Impact: The diazenyl group is strongly electron-withdrawing, polarizing the enone system and altering reactivity in nucleophilic additions.
- Spectral Data : N=N stretch at 1401 cm⁻¹ in IR, compared to the triazole’s N-H/N=N stretches (~1400–1500 cm⁻¹) .
Structural and Pharmacokinetic Comparisons
Q & A
Q. How can the molecular structure of (E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one be experimentally validated?
Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key steps include:
- Crystallization : Use solvent diffusion or slow evaporation in polar solvents (e.g., ethanol or DCM/hexane mixtures) to obtain high-quality crystals .
- Data collection : Employ a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion artifacts .
- Structure refinement : Use SHELXL for anisotropic refinement of non-hydrogen atoms and constrained refinement for hydrogen atoms. Validate with R-factor thresholds (e.g., R1 < 0.05 for high-resolution data) .
- Visualization : Generate ORTEP diagrams using WinGX to illustrate anisotropic displacement ellipsoids and confirm stereochemistry .
Q. What spectroscopic methods are critical for characterizing this compound?
Answer:
Q. What synthetic routes are available for preparing this compound?
Answer:
- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : React 3-azidopyrrolidine with a terminal alkyne precursor (e.g., propargyl phenyl ketone) under CuSO/sodium ascorbate catalysis in ethanol/water (80°C, 12 h). This yields the triazole-pyrrolidine core with regioselectivity (>95% 1,4-triazole) .
- Enone formation : Use Claisen-Schmidt condensation between a pyrrolidine-triazole acetophenone derivative and benzaldehyde under basic conditions (e.g., NaOH/ethanol, reflux) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, VEGFR-2). Focus on the triazole and enone moieties as hydrogen-bond acceptors .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with inhibitory activity using Hammett constants or DFT-derived parameters (e.g., HOMO/LUMO energies) .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate conformational flexibility of the pyrrolidine ring .
Q. How do crystal packing forces influence the stability of this compound?
Answer:
- Intermolecular interactions : Analyze π-π stacking (phenyl vs. triazole rings) and C-H···O hydrogen bonds (enone carbonyl with adjacent H atoms) using Mercury software. These interactions stabilize the lattice and reduce hygroscopicity .
- Thermal analysis : Perform TGA/DSC to correlate melting points (e.g., 180–200°C) with packing efficiency. Polymorphs with tighter packing exhibit higher thermal stability .
Q. How to resolve contradictions in enzymatic inhibition data across different assays?
Answer:
- Assay validation : Compare IC values from fluorescence-based (e.g., ADP-Glo™) vs. radiometric assays. Discrepancies may arise from compound interference with fluorescent probes .
- Off-target profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding. For example, triazole-containing compounds may chelate metal ions in assay buffers .
- Structural analogs : Synthesize derivatives lacking the enone moiety to isolate the contribution of the triazole-pyrrolidine core to activity .
Q. What strategies optimize enantiomeric purity during synthesis?
Answer:
- Chiral chromatography : Use a Chiralpak® IA column (hexane/isopropanol, 90:10) to resolve enantiomers. Confirm purity via circular dichroism (CD) .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in CuAAC to favor one enantiomer. Monitor enantiomeric excess (ee) via -NMR with chiral shift reagents .
Q. How to interpret anisotropic displacement parameters (ADPs) in crystallographic data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
